

An In-depth Technical Guide to the Chemical Structure of Ampelopsin (Dihydromyricetin)

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Compound of Interest		
Compound Name:	Ampelopsin G	
Cat. No.:	B15592986	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Chemical Structure, Properties, and Biological Activities of Ampelopsin (Dihydromyricetin)

Introduction

Ampelopsin, more commonly known as Dihydromyricetin (DHM), is a naturally occurring flavanonol, a type of flavonoid, found in a variety of plant species, most notably in Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides a detailed overview of the chemical structure of Ampelopsin, its physicochemical properties, spectroscopic data, experimental protocols for its isolation, and its modulation of key signaling pathways. While the query specified "Ampelopsin G," extensive database searches did not yield a compound with this specific designation. It is presumed that the intended compound of interest is the widely studied Ampelopsin (Dihydromyricetin).

Chemical Structure and Identification

Ampelopsin is a flavanonol characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring (A and C rings) with hydroxyl substitutions and a dihydroxyphenyl group (B



ring) attached at the 2-position. The IUPAC name for Ampelopsin is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.[3]

The key structural features include:

- · A flavonoid backbone.
- Hydroxyl groups at positions 3, 5, and 7 of the chromanone core.
- A trihydroxylated B ring.

A 2D chemical structure of Ampelopsin is provided below:

The image you are requesting does not exist or is no longer available.

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Table 1: Chemical and Physical Properties of Ampelopsin (Dihydromyricetin)



Property	Value	Reference(s)
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2- (3,4,5-trihydroxyphenyl)-2,3- dihydro-4H-1-benzopyran-4- one	[3]
Common Names	Dihydromyricetin (DHM), Ampeloptin, (+)-Ampelopsin	[2][3]
CAS Number	27200-12-0	[2]
Molecular Formula	C15H12O8	[2]
Molecular Weight	320.25 g/mol	[2]
Appearance	Off-white to snow white powder	[2]
Melting Point	248 °C	[2]
Solubility	Soluble in DMSO, ethanol, and methanol; slightly soluble in cold water.	[4][5]
Optical Rotation	$[\alpha]^{20}$ _D = +15.5° to +17.0° (c=0.9 in methanol)	[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of Ampelopsin is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts are solvent-dependent.

Table 2: ¹H and ¹³C NMR Spectral Data for Ampelopsin (Dihydromyricetin) in DMSO-d₆



Position	¹³ C NMR (δ, ppm)	¹H NMR (δ, ppm, multiplicity, J in Hz)
2	83.5	4.91 (d, J=11.2)
3	71.7	4.42 (d, J=11.2)
4	197.3	-
4a	100.8	-
5	162.9	-
6	95.2	5.86 (s)
7	166.7	-
8	96.1	5.86 (s)
8a	161.9	-
1'	129.8	-
2', 6'	106.7	6.42 (s)
3', 5'	145.2	-
4'	132.8	-

Data adapted from the Journal of Pharmacognosy and Phytochemistry.[6]

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Ampelopsin. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for its identification in complex mixtures. The fragmentation of dihydromyricetin typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions.[7][8]

Experimental Protocols

The following is a generalized protocol for the extraction and purification of DHM from the leaves of Ampelopsis grossedentata.

Materials and Equipment:



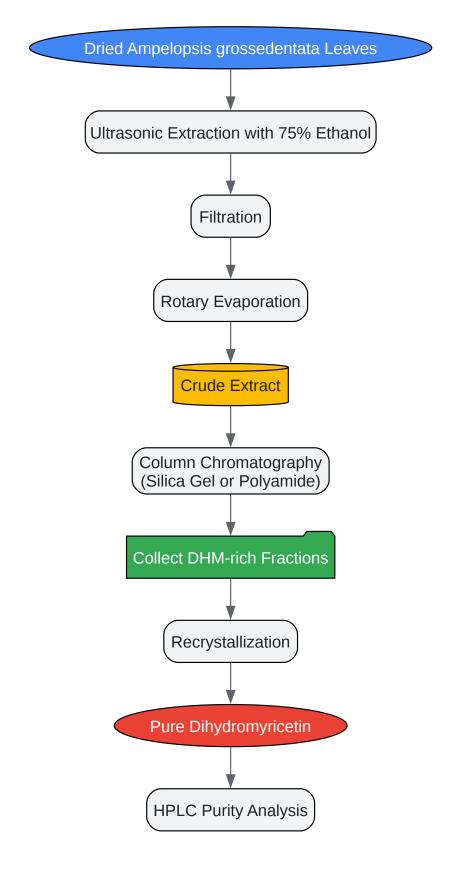
- Dried and powdered leaves of Ampelopsis grossedentata
- 75% Ethanol
- Rotary evaporator
- Chromatography column
- Silica gel or polyamide resin
- HPLC system for purity analysis

Procedure:

- Extraction: The powdered plant material is extracted with 75% ethanol at 40°C using ultrasonication (500 W, 20 kHz) for three cycles of 25 minutes each, with a liquid-to-solid ratio of 20:1.[9]
- Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Purification: The crude extract is subjected to column chromatography on silica gel or polyamide resin. The column is eluted with a gradient of solvents to separate the different components. Fractions containing DHM are collected.
- Recrystallization: The DHM-rich fractions are combined, concentrated, and recrystallized from hot water or a suitable solvent system to obtain pure DHM.[4]
- Purity Analysis: The purity of the isolated DHM is determined by High-Performance Liquid Chromatography (HPLC).[9]

A visual representation of a generalized extraction workflow is provided below.





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Figure 1. Generalized workflow for the isolation of Dihydromyricetin.



Key Signaling Pathways Modulated by Ampelopsin (Dihydromyricetin)

Ampelopsin exerts its diverse biological effects by modulating multiple intracellular signaling pathways.

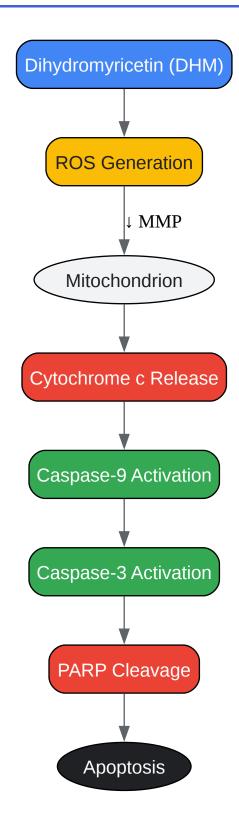
DHM has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer. This is often mediated through the intrinsic mitochondrial pathway.[10]

Key Events in DHM-induced Apoptosis:

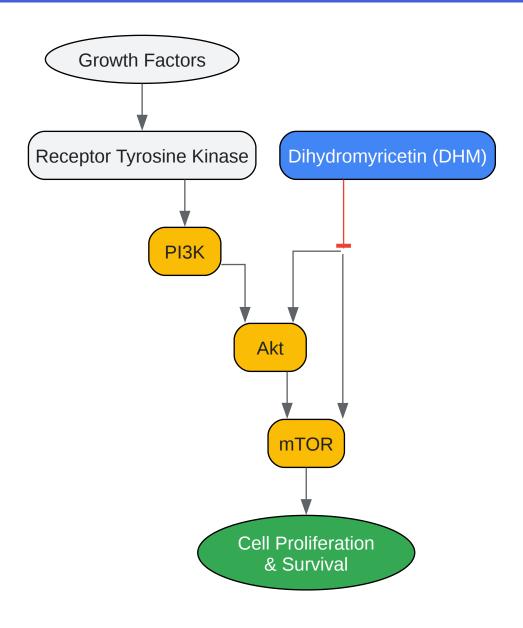
- ROS Generation: DHM can induce the production of reactive oxygen species (ROS).
- Mitochondrial Membrane Potential (MMP) Disruption: Increased ROS leads to the loss of MMP.
- Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytosol.
- Caspase Activation: Cytochrome c activates a caspase cascade, including caspase-9 and the executioner caspase-3.
- PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and apoptosis.[10]

The diagram below illustrates the proposed pathway for DHM-induced apoptosis.









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